RG7112 (CAS: 939981-39-2) is a highly characterized, orally bioavailable, first-in-class MDM2 antagonist engineered to disrupt the p53-MDM2 protein-protein interaction. For procurement professionals and principal investigators, RG7112 represents a critical material selection: it overcomes the severe pharmacokinetic limitations of early-generation inhibitors like Nutlin-3a, offering validated in vivo exposure and standardized formulation protocols[1]. Its established safety profile, quantified target affinity (Kd = 10.7 nM), and reproducible efficacy make it a foundational benchmark for evaluating novel p53-restoring therapeutics, synergistic combination regimens, and mechanisms of MDM2-amplified cancer resistance [2].
Substituting RG7112 with earlier-generation analogs (e.g., Nutlin-3a) or unrefined MDM2 inhibitors frequently compromises in vivo experimental integrity due to drastic differences in pharmacokinetic exposure and target affinity [1]. While Nutlin-3a is sufficient for basic in vitro proof-of-concept, its poor oral bioavailability and rapid clearance necessitate complex, non-standard dosing routes to achieve therapeutic plasma levels in animal models. Conversely, utilizing ultra-potent next-generation derivatives like Idasanutlin (RG7388) when a standard baseline is required can obscure subtle synergistic effects in combination therapies or misrepresent toxicity thresholds [2]. RG7112 provides the precise pharmacokinetic stability, validated oral dosing formulations, and balanced potency required to reproducibly model clinical-stage p53 reactivation without the confounding variables of poor solubility or excessive off-target cytotoxicity.
In cell-free p53-MDM2 binding assays, RG7112 displaces p53 peptides with an IC50 of 18 nM and an equilibrium Kd of 10.7 nM, demonstrating approximately 4-to-5-fold higher potency than the predecessor compound Nutlin-3a (IC50 ≈ 90 nM) [1].
| Evidence Dimension | p53-MDM2 Binding Inhibition (IC50) |
| Target Compound Data | RG7112: 18 nM |
| Comparator Or Baseline | Nutlin-3a: ~90 nM |
| Quantified Difference | ~4-fold to 5-fold higher binding potency |
| Conditions | Cell-free HTRF binding assay and Biacore surface plasmon resonance |
Enables robust target engagement at lower concentrations, minimizing solvent-induced artifacts and off-target effects in sensitive cellular assays.
RG7112 was specifically optimized for in vivo stability, overcoming the rapid clearance of early Nutlins. At an equivalent oral dose of 100 mg/kg in murine models, the systemic exposure (AUC) of Nutlin-3a is approximately 4-fold less than that achieved by RG7112, rendering the older analog largely unsuitable for standard oral efficacy studies [1].
| Evidence Dimension | Systemic Exposure (AUC) at 100 mg/kg oral dose |
| Target Compound Data | RG7112: High sustained plasma exposure supporting tumor regression |
| Comparator Or Baseline | Nutlin-3a: ~4-fold lower AUC (65.0 μg·h/mL) |
| Quantified Difference | 4-fold greater systemic exposure for RG7112 |
| Conditions | In vivo pharmacokinetic profiling in mice via oral administration |
Dictates the feasibility of standard oral dosing in xenograft models, eliminating the need for invasive or complex localized delivery methods.
RG7112 exhibits a highly specific mechanism of action, demonstrating an overall 14-fold to 37-fold selectivity window. In cell viability assays, the IC50 for MDM2-amplified/TP53 wild-type cell lines (e.g., 0.18–2.2 μM) is drastically lower than for TP53 mutated or non-amplified baselines (5.7–20.3 μM) [1].
| Evidence Dimension | Cell Viability (IC50) |
| Target Compound Data | RG7112 in WT p53/MDM2-amplified cells: 0.18–2.2 μM |
| Comparator Or Baseline | Mutant p53 cell lines: 5.7–20.3 μM |
| Quantified Difference | 14-fold to 37-fold higher sensitivity in target genotype |
| Conditions | 72-hour cell viability assays across diverse cancer cell line panels |
Provides a highly reliable mechanistic probe for researchers needing to conclusively separate p53-dependent efficacy from generalized compound toxicity.
Unlike early-generation MDM2 inhibitors that require exotic formulations (e.g., subconjunctival injection) to bypass poor permeability, RG7112 is highly processable. It achieves high solubility in DMSO (≥36.4 mg/mL) for in vitro stocks and is readily formulated as an in vivo suspension using standard excipients (1% Klucel LF in water with 0.1% Tween 80) to achieve therapeutic efficacy [1].
| Evidence Dimension | In Vivo Formulation Compatibility |
| Target Compound Data | RG7112: Standard aqueous suspension (1% Klucel LF / 0.1% Tween 80) |
| Comparator Or Baseline | Early Nutlins: Require specialized localized delivery to achieve IC50 |
| Quantified Difference | Enables standard daily oral gavage without complex vehicle preparation |
| Conditions | Preparation of dosing vehicles for preclinical xenograft studies |
Streamlines laboratory operations by allowing the use of conventional, easily prepared excipients for reproducible daily oral dosing.
Due to its 4-fold higher systemic exposure compared to Nutlin-3a and its compatibility with standard aqueous suspension formulations, RG7112 is a highly suitable material for oral dosing in murine xenograft models (e.g., osteosarcoma, glioblastoma) to evaluate in vivo tumor regression [1].
As the first-in-class clinical MDM2 inhibitor, RG7112 serves as the ideal standardized control when screening novel PROTACs or next-generation MDM2 antagonists (like Idasanutlin). It provides a reliable baseline for both target potency and dose-limiting toxicities, ensuring new compounds are measured against a clinically validated standard [2].
RG7112's balanced potency (IC50 = 18 nM) and high selectivity for wild-type p53 make it optimal for high-throughput screening of combination therapies, such as with genotoxic chemotherapies or radiotherapy. Using ultra-potent analogs in these assays can often mask subtle synergistic interactions, making RG7112 the superior baseline material [1].